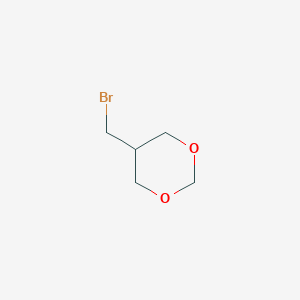
N,N-二烯基-2-溴乙酰胺
描述
N,N-Diallyl-2-bromoacetamide is a chemical compound with the molecular formula C8H12BrNO . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-2-bromoacetamide is represented by the InChI code: 1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 .Physical and Chemical Properties Analysis
N,N-Diallyl-2-bromoacetamide has a molecular weight of 218.09 . It is recommended to be stored at ambient temperature .科学研究应用
化学合成
N,N-二烯基-2-溴乙酰胺在各种化学合成中被使用。例如,山下等人(1992年)展示了它在磷酸甘露糖N-糖苷的制备中的作用,其中溴水合物通过胺转化为新型N-糖苷(Yamashita et al., 1992)。同样,宫本等人(1992年)报道了它在合成2-磷酰基磷酰胺氧化物衍生物中的应用,展示了它在有机化学中的多功能性(Miyamoto et al., 1992)。
生物学研究
在生物研究中,N,N-二烯基-2-溴乙酰胺已被用于研究蛋白质行为。例如,山田等人(1984年)使用溴乙酰胺衍生物研究了溴乙酰胺对溴化酶中组氨酸-15的结合位点和反应性的影响(Yamada et al., 1984)。此外,帕特拉克和霍恩(1982年)探讨了N-溴乙酰胺对大鼠肌管膜上钠通道电流的影响,有助于我们理解细胞生理(Patlak & Horn, 1982)。
农业应用
在农业中,N,N-二烯基-2-溴乙酰胺的衍生物,如N,N-二烯基-2,2-二氯乙酰胺,已被研究用于其作为除草剂保护剂的潜力。帕洛斯等人(1975年)发现这类化合物可以防止玉米受到除草剂的伤害,突显了它们在作物保护中的实用性(Pallos et al., 1975)。
环境和健康安全
朱等人(1998年)调查了溴乙酰胺在各种环境中的大规模应用,评估了它作为蛔虫杀灭剂的安全性和有效性,这对于控制血吸虫病等疾病至关重要(Zhu et al., 1998)。
安全和危害
生化分析
Biochemical Properties
N,N-Diallyl-2-bromoacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound is often used in proteomics research to study protein interactions and modifications . The interaction of N,N-Diallyl-2-bromoacetamide with enzymes such as glutathione S-transferase and other thiol-containing proteins highlights its importance in biochemical studies .
Cellular Effects
N,N-Diallyl-2-bromoacetamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by modifying thiol groups in proteins, leading to changes in cellular redox status . Additionally, N,N-Diallyl-2-bromoacetamide has been observed to alter the expression of genes involved in stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of N,N-Diallyl-2-bromoacetamide involves its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein target . For example, the modification of cysteine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting various biochemical pathways . Additionally, N,N-Diallyl-2-bromoacetamide can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Diallyl-2-bromoacetamide can change over time. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Over time, N,N-Diallyl-2-bromoacetamide may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of N,N-Diallyl-2-bromoacetamide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter gene expression without causing significant toxicity . At higher doses, N,N-Diallyl-2-bromoacetamide can lead to severe oxidative damage, apoptosis, and other adverse effects . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
N,N-Diallyl-2-bromoacetamide is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes . The compound can affect metabolic flux by modifying key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . Additionally, N,N-Diallyl-2-bromoacetamide can influence the levels of metabolites such as glutathione, which plays a crucial role in cellular redox balance .
Transport and Distribution
Within cells and tissues, N,N-Diallyl-2-bromoacetamide is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of N,N-Diallyl-2-bromoacetamide are influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
N,N-Diallyl-2-bromoacetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it interacts with various proteins and enzymes . The subcellular localization of N,N-Diallyl-2-bromoacetamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .
属性
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-03-4 | |
| Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

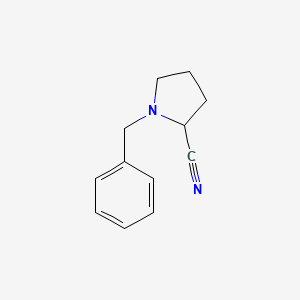
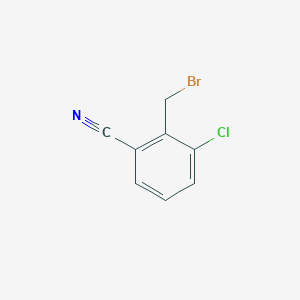

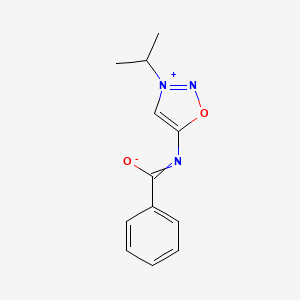
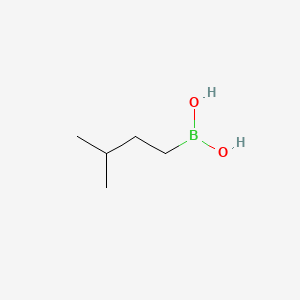
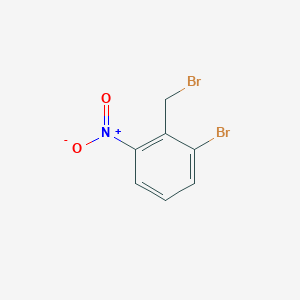
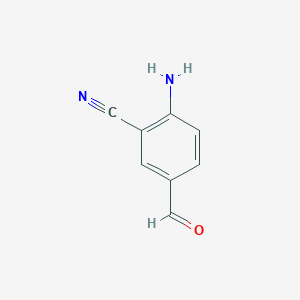
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)

